molecular formula C17H12FNO3 B2981852 1-(4-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester CAS No. 401580-42-5

1-(4-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester

Cat. No. B2981852
CAS RN: 401580-42-5
M. Wt: 297.285
InChI Key: JAYRSTAKUBMOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine substituent and the esterification of the carboxylic acid group. While specific synthetic routes may vary, researchers have reported successful methods using various reagents and conditions .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester consists of an indole core with a fluorobenzoyl group attached at the 1-position. The ester functionality is present at the 3-carboxylic acid position. The arrangement of atoms and bonds can be visualized using molecular modeling software or computational tools .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 123-126°C .
  • Solubility : It is soluble in 95% ethanol, yielding a clear, light yellow solution .

Future Directions

: Sigma-Aldrich: 4-Fluoro-3-nitrobenzoic acid : Synthesis, characterization, docking study and antimicrobial activity of novel benzimidazole derivatives

properties

IUPAC Name

methyl 1-(4-fluorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-17(21)14-10-19(15-5-3-2-4-13(14)15)16(20)11-6-8-12(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYRSTAKUBMOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester

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